Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-
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Overview
Description
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-: is an organic compound that belongs to the class of nitriles It features a benzene ring attached to a nitrile group (-C≡N) and a piperidine ring substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the piperidine and phenylmethyl groups . This method typically requires specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach not only improves yield but also reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
- Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
Uniqueness
Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
831203-56-6 |
---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C19H20N2/c20-15-18-7-4-8-19(14-18)21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13H2 |
InChI Key |
ITQSCDLTMJIGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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